molecular formula C15H23NO3 B8346306 Ethyl 6-(phenylmethoxyamino)hexanoate

Ethyl 6-(phenylmethoxyamino)hexanoate

Cat. No.: B8346306
M. Wt: 265.35 g/mol
InChI Key: GDHLKBUFKLFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(phenylmethoxyamino)hexanoate is a synthetic ester derivative featuring a hexanoate backbone substituted at the 6-position with a phenylmethoxyamino group (–NH–O–CH₂Ph).

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 6-(phenylmethoxyamino)hexanoate

InChI

InChI=1S/C15H23NO3/c1-2-18-15(17)11-7-4-8-12-16-19-13-14-9-5-3-6-10-14/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3

InChI Key

GDHLKBUFKLFPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents include:

Compound Substituent Molecular Weight Key Functional Groups
Ethyl hexanoate None (simple ester) 144.21 Ester
Ethyl 6-(methyl(phenyl)amino)hexanoate Methyl(phenyl)amino 263.35 Secondary amine, ester
Ethyl 6-(diethylamino)hexanoate Diethylamino 215.34 Tertiary amine, ester
Ethyl 6-(chloroformyl)hexanoate Chloroformyl 206.67 Electrophilic chloroformyl
Ethyl 6-(4-cyanobiphenyloxy)hexanoate Cyanobiphenyloxy 351.43 Aromatic ether, nitrile

Physicochemical Properties

  • Solubility: Ethyl hexanoate is hydrophobic (logP = 2.92) and sparingly soluble in water (1.16 g/L) . Amino-substituted derivatives exhibit increased polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Reactivity: Chloroformyl derivatives are highly reactive toward nucleophiles (e.g., amines, alcohols) , while cyanobiphenyloxy analogs are used in liquid crystal synthesis .

Research Findings

  • Ethyl hexanoate is critical in high-quality liquors (e.g., Chinese Luzhoulaojiao), with concentrations up to 2,221 mg/L . Its synthesis is temperature-sensitive, favoring lower fermentation temperatures .
  • Amino-substituted analogs show versatility in organic synthesis. For example, ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate is a key intermediate in styrylcoumarin fluorescent dyes .
  • Chloroformyl derivatives are hazardous (incompatible with oxidizers) but valuable in industrial applications .

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